

Technical Guide: Structure-Activity Relationship of 1-(Cyclopropylmethyl)-4-iodopyrazole

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Compound of Interest

Compound Name: 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole

CAS No.: 1340571-52-9

Cat. No.: B1427198

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Content Type: Technical Monograph & Experimental Guide Subject: Medicinal Chemistry / Rational Drug Design

Executive Summary

1-(Cyclopropylmethyl)-4-iodopyrazole (CAS: 1239363-40-6) acts as a bifunctional "linchpin" scaffold in modern drug discovery. It combines a reactive chemical handle (C4-iodide) for rapid library generation with a privileged pharmacophore (N1-cyclopropylmethyl) that enhances metabolic stability and lipophilic binding. This guide details the electronic and steric properties of this scaffold, its synthetic utility in palladium-catalyzed cross-couplings, and its specific applications in optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) profiles of drug candidates.

Structural Anatomy & SAR Logic

The molecule derives its utility from two distinct regions that serve complementary roles in ligand-target interactions.

The N1-Cyclopropylmethyl (CPM) Anchor

The N-cyclopropylmethyl group is a bioisostere of N-isobutyl or N-ethyl groups but offers superior pharmacological properties.

- **Metabolic Stability:** The cyclopropyl ring is significantly more resistant to Cytochrome P450 (CYP)-mediated oxidation than acyclic alkyl chains. The high bond dissociation energy of cyclopropyl C-H bonds (~106 kcal/mol) prevents the typical

-hydroxylation and dealkylation observed with

-ethyl or

-propyl groups.

- **Steric Fit:** The CPM group provides a rigid, bulky hydrophobic vector that fills "lipophilic pockets" in enzymes (e.g., the ATP-binding site of kinases) or GPCRs (e.g., Cannabinoid CB1/CB2 receptors).
- **-Aromaticity:** The unique electronic character of the cyclopropane ring can engage in weak cation-
or CH-
interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding pocket.

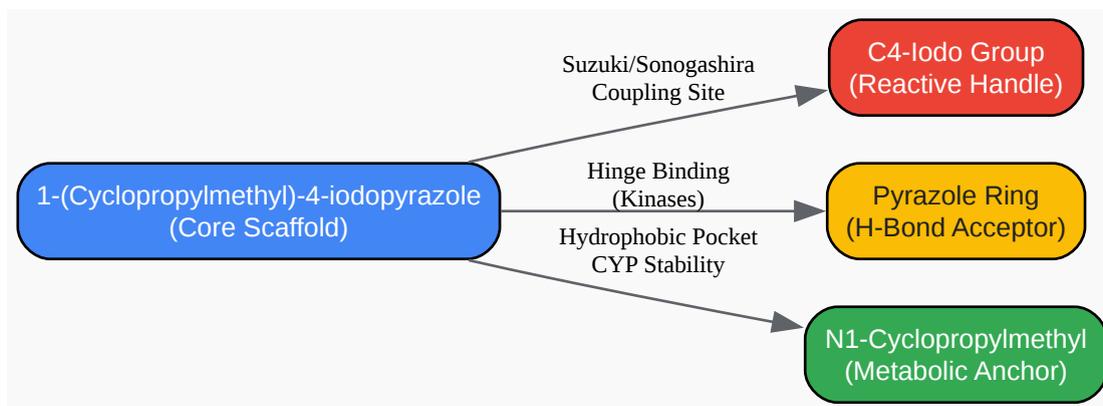
The C4-Iodo Growth Vector

The iodine atom at the 4-position is electronically activated for metal-catalyzed cross-coupling.

- **Reactivity:** The C-I bond is weaker and more polarizable than C-Br or C-Cl, allowing for oxidative addition to Pd(0) species under mild conditions.
- **Vectorality:** Substitution at the 4-position projects the new group perpendicular to the N1-vector, allowing the molecule to span distinct regions of a protein active site (e.g., reaching the "gatekeeper" residue in kinases).

SAR Visualization

The following diagram illustrates the functional dissection of the scaffold.



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Figure 1: Functional decomposition of the 1-(cyclopropylmethyl)-4-iodopyrazole scaffold.

Synthetic Pathways & Experimental Protocols

Synthesis of the Scaffold

The scaffold is typically synthesized via N-alkylation of 4-iodopyrazole. Note that 4-iodopyrazole is symmetric; however, once alkylated, the positions become distinct (C3 vs. C5).

Protocol: N-Alkylation of 4-Iodopyrazole

- Reagents: 4-Iodopyrazole (1.0 eq), (Bromomethyl)cyclopropane (1.2 eq), Cesium Carbonate (, 2.0 eq).
- Solvent: Anhydrous DMF or Acetonitrile.
- Procedure:
 - Dissolve 4-iodopyrazole in DMF under atmosphere.
 - Add and stir for 30 min at RT to deprotonate the pyrazole (

).

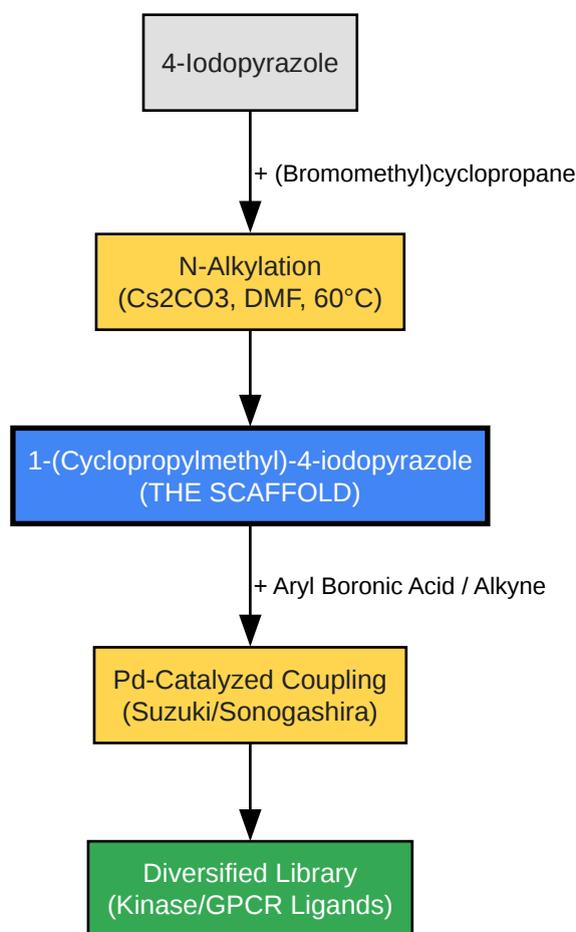
- Add (bromomethyl)cyclopropane dropwise.
- Heat to 60°C for 4-6 hours. Monitor by LC-MS.
- Workup: Dilute with EtOAc, wash with water/brine (3x) to remove DMF. Dry over .
- Purification: Flash chromatography (Hexane/EtOAc).

Downstream Application: Suzuki-Miyaura Coupling

This protocol describes coupling the scaffold with an aryl boronic acid to generate a biaryl library member.

Protocol: General Cross-Coupling

- Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq),
(0.05 eq),
(2M aq, 3.0 eq).
- Solvent: 1,4-Dioxane.
- Procedure:
 - Combine scaffold, boronic acid, and catalyst in a microwave vial.
 - Add Dioxane and aqueous Base. Degas with Argon for 5 mins.
 - Heat at 90°C (conventional) or 110°C (microwave) for 1 hour.
 - Yield: Typically 75-90% due to the high reactivity of the C-I bond.



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Figure 2: Synthetic workflow for generating libraries from the pyrazole scaffold.

Medicinal Chemistry Data: The "Cyclopropyl Advantage"

The decision to use the N-cyclopropylmethyl (CPM) group over standard alkyl chains is driven by specific physicochemical advantages.

Metabolic Stability Comparison

The table below summarizes the theoretical and observed advantages of the CPM motif compared to an N-n-butyl group (isosteric but metabolically labile).

Feature	N-n-Butyl Analog	N-Cyclopropylmethyl (CPM) Analog	Mechanistic Insight
C-H BDE (kcal/mol)	~95-98 (Secondary)	~106 (Cyclopropyl)	CPM resists radical abstraction by CYP450.
Metabolic Soft Spot	High (-hydroxylation)	Low	CPM prevents N-dealkylation.
Lipophilicity (cLogP)	Higher	Moderate	CPM is less lipophilic than n-butyl, improving solubility.
Conformation	Flexible (High Entropy Cost)	Rigid (Low Entropy Cost)	CPM pre-organizes the ligand for binding.

Application Case Studies

- **Kinase Inhibitors (General):** In inhibitors of kinases like LRRK2 or c-Met, the pyrazole nitrogen (N2) often acts as a hydrogen bond acceptor for the hinge region. The N1-substituent (CPM) points towards the solvent front or a hydrophobic back-pocket. The CPM group is preferred to avoid rapid hepatic clearance while maintaining the necessary hydrophobic bulk [1, 5].
- **Cannabinoid Antagonists:** Research into CB1 antagonists (related to Rimonabant) utilizes pyrazole cores. The N-substituent is critical for receptor subtype selectivity. The CPM group has been shown to maintain high affinity while altering the metabolic profile compared to N-piperidinyll or N-cyclohexyl analogs [2].

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